

Application Notes and Protocols for Enpp-1-IN-9

In Vivo Experiments

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Compound of Interest

Compound Name: *Enpp-1-IN-9*

Cat. No.: *B12424601*

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Abstract

Enpp-1-IN-9 is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), an enzyme implicated in the regulation of extracellular nucleotide signaling and immune responses.[1][2] Inhibition of ENPP1 is a promising strategy in cancer immunotherapy as it can enhance the activation of the cGAS-STING pathway, which is often suppressed in the tumor microenvironment. These application notes provide a comprehensive overview of the available data on ENPP1 inhibitors in vivo, offering guidance on the potential dosage, administration, and experimental design for studies involving **Enpp-1-IN-9**. While specific in vivo data for **Enpp-1-IN-9** is limited in publicly available literature, this document extrapolates from studies on similar ENPP1 inhibitors to provide a robust starting point for preclinical research.

Introduction

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that hydrolyzes extracellular ATP and other nucleotides, playing a crucial role in various physiological processes. In the context of oncology, ENPP1 has been identified as a key negative regulator of the cGAS-STING (Cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway. By degrading the STING agonist cGAMP, ENPP1 dampens innate immune responses against tumors.

Enpp-1-IN-9 is a potent ENPP1 inhibitor with potential applications in cancer and infectious diseases.[1][2] By blocking ENPP1 activity, **Enpp-1-IN-9** is expected to increase the local concentration of cGAMP, thereby activating the STING pathway, leading to the production of type I interferons and subsequent anti-tumor immune responses. This makes **Enpp-1-IN-9** a compelling candidate for in vivo studies, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors.

Data Presentation: In Vivo Dosages of Structurally Related ENPP1 Inhibitors

The following table summarizes in vivo dosage and administration data from preclinical studies of various ENPP1 inhibitors. This information can serve as a reference for designing initial dose-finding studies for **Enpp-1-IN-9**.

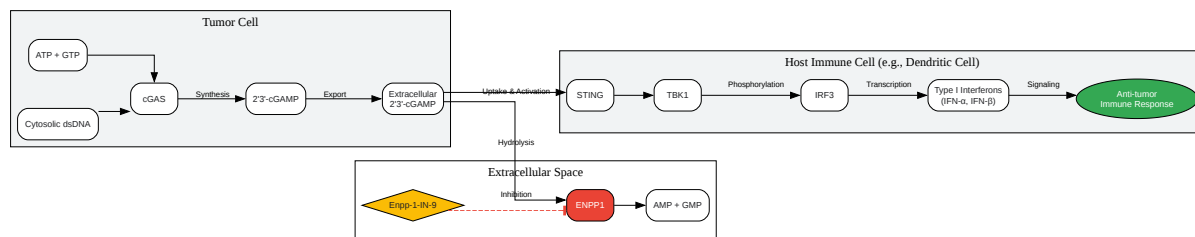
Compound Name/Reference	Animal Model	Tumor Model	Dosage	Administration Route	Dosing Schedule	Key Findings
Enpp-1-IN-14	Female C57BL/6 mice	MC38 colon adenocarcinoma	50 mg/kg	Intraperitoneal (IP)	Twice daily (BID) for 31 days	Significantly inhibited tumor growth.[3]
Insilico Medicine ENPP1 Inhibitor (ISM compound)	Syngeneic mice	MC38 colon adenocarcinoma	3 - 30 mg/kg	Oral (PO)	Twice daily (BID)	Shown dose-dependent tumor growth inhibition in combination with an anti-PD-L1 antibody. Tumor-free animals were observed in the combination group.[4]
Compound 32	Mice	E0771 breast cancer	10 mg/kg	Intravenous (IV) or Subcutaneous (SC)	Single dose (for PK)	Rapid decline in serum concentrations.[5]
Compound 32	Mice	E0771 breast cancer	300 mg/kg	Subcutaneous (SC)	Daily for 6 days	Required to maintain serum concentration

						ons above IC95.[5]
						Enhanced the antitumor efficacy of an anti-PD- 1 antibody, achieving a tumor growth inhibition rate of 77.7%.
Unnamed ENPP1 Inhibitor ("7")	Murine model	Not specified	80 mg/kg	Not specified	Not specified	

Signaling Pathway and Experimental Workflow

ENPP1-STING Signaling Pathway

The following diagram illustrates the role of ENPP1 in the cGAS-STING pathway and the mechanism of action for an ENPP1 inhibitor like **Enpp-1-IN-9**.

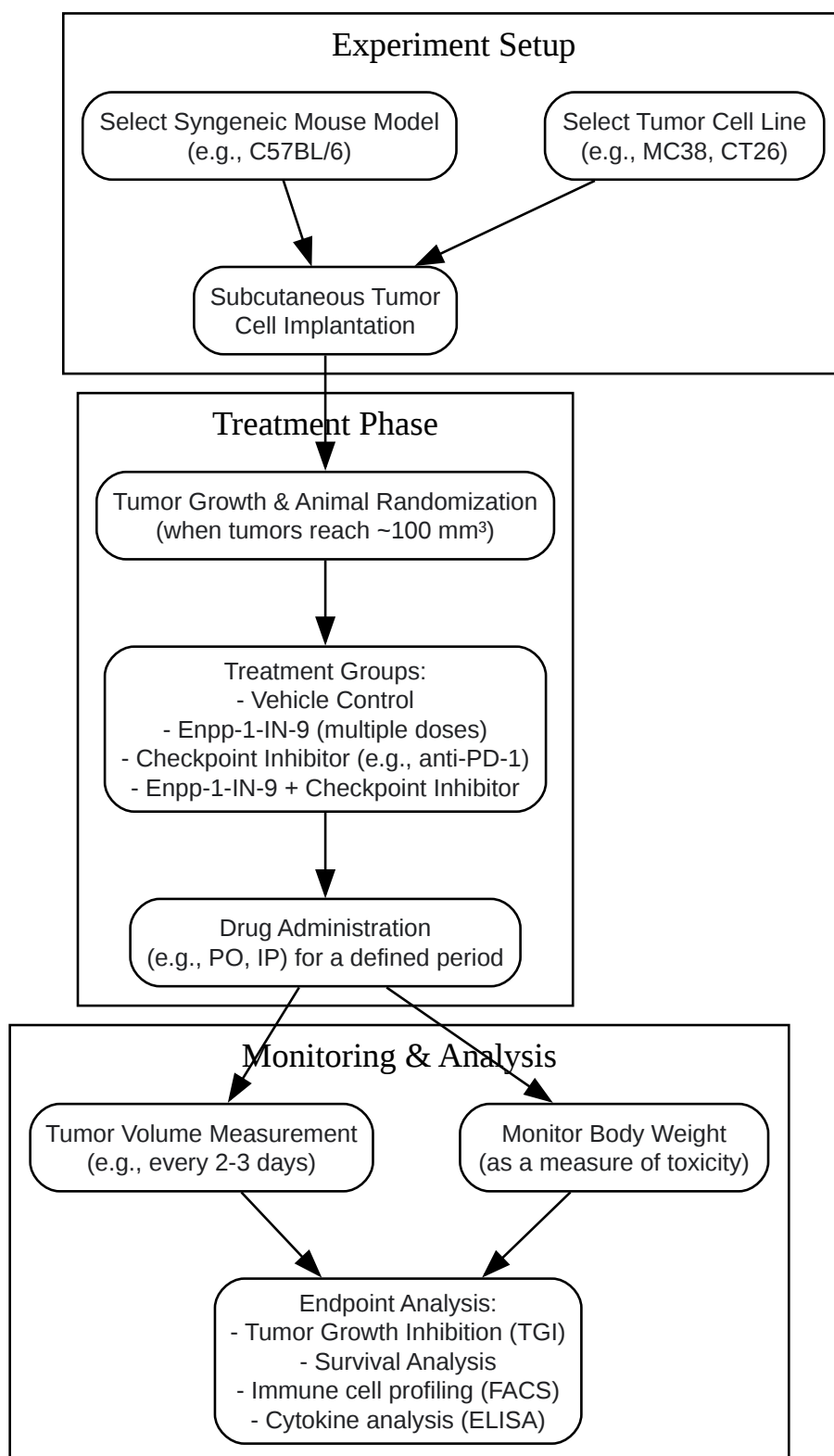


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Caption: The ENPP1-STING signaling pathway and the inhibitory action of **Enpp-1-IN-9**.

In Vivo Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of **Enpp-1-IN-9** in a syngeneic mouse tumor model.



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